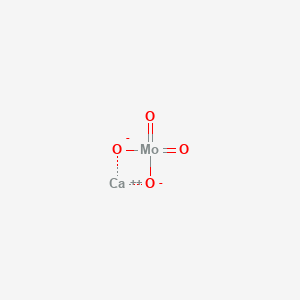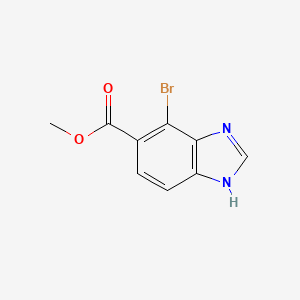![molecular formula C6H4FN3 B12507810 6-Fluoroimidazo[1,2-a]pyrimidine](/img/structure/B12507810.png)
6-Fluoroimidazo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by the presence of a fluorine atom at the 6th position of the imidazo[1,2-a]pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of N-(pyrimidin-2-yl)imines of methyl trifluoropyruvate with trimethyl phosphite, which yields methyl 3-fluoroimidazo[1,2-a]pyrimidin-2-carboxylates . These intermediates can then be further transformed into various derivatives through reactions with amines.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyrimidine ring.
Substitution: Halogenation and other substitution reactions can introduce different substituents at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
6-Fluoroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of 6-Fluoroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit urease activity by binding to the active site of the enzyme, thereby preventing the hydrolysis of urea . The compound’s fluorine atom enhances its binding affinity and specificity for the target enzyme.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Similar in structure but lacks the fluorine atom at the 6th position.
Imidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant anti-tuberculosis activity.
Fluoroimidazoles: These compounds have similar fluorine substitution but differ in the heterocyclic ring structure.
Uniqueness: 6-Fluoroimidazo[1,2-a]pyrimidine is unique due to its specific fluorine substitution, which enhances its biological activity and binding affinity for molecular targets. This makes it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C6H4FN3 |
|---|---|
Peso molecular |
137.11 g/mol |
Nombre IUPAC |
6-fluoroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H4FN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H |
Clave InChI |
VMDUZWAVUQAFHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(C=NC2=N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12507737.png)

![5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12507743.png)

![1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12507747.png)
![N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide](/img/structure/B12507753.png)



![2-[Hydroxy-(2-hydroxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B12507780.png)
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12507792.png)
